2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole
Description
This compound features a 1,3,4-thiadiazole core substituted at position 2 with a 4-(4-fluorophenyl)piperazine moiety and at position 5 with a (pyridin-2-ylmethyl)thio group. The 4-fluorophenyl substituent enhances lipophilicity and may participate in halogen bonding, and the pyridinylmethylthio group contributes to π-π stacking interactions and solubility modulation.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5S2/c19-14-4-6-16(7-5-14)23-9-11-24(12-10-23)17-21-22-18(26-17)25-13-15-3-1-2-8-20-15/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWDSLYUFAGMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole is a thiadiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiadiazoles are known for their diverse biological properties, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine moiety which is significant for its interaction with various biological targets.
Antimicrobial Activity
Thiadiazole derivatives have shown notable antimicrobial properties. Research indicates that compounds similar to the one exhibit strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the thiadiazole ring enhances these properties, often in synergy with conventional antibiotics.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | 31.25 µg/mL |
| Thiadiazole Derivative | Bacillus subtilis | 15.62 µg/mL |
Anticancer Activity
Studies have demonstrated that thiadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,3,4-thiadiazole have been reported to inhibit the growth of cancer cells in vitro with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study:
A recent study evaluated a series of thiadiazole derivatives for their anticancer activity against Jurkat and HT-29 cell lines. The most active compound exhibited an IC50 of less than 10 µM against both cell lines, indicating potent antiproliferative effects .
Neuroprotective Effects
The compound also shows promise as a potential anti-Alzheimer agent through its inhibition of acetylcholinesterase (AChE). In vitro assays revealed that certain thiadiazole derivatives possess AChE inhibitory activity with IC50 values in the nanomolar range . This suggests that they may help in managing cognitive decline associated with Alzheimer’s disease.
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| Thiadiazole Derivative | 1.82 ± 0.6 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles is influenced by their structural components. The presence of fluorine substituents on the phenyl ring has been associated with enhanced potency against various biological targets . Additionally, modifications at the piperazine moiety can significantly alter the pharmacological profile of these compounds.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various substituted thiadiazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The compound has been evaluated against standard strains like Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Anticancer Properties
Thiadiazole derivatives are increasingly recognized for their anticancer activities. Recent studies have focused on their effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549). The mechanism often involves the inhibition of key cellular pathways such as dihydrofolate reductase, which is critical for DNA synthesis . In vitro assays have indicated that certain analogs of this compound may possess significant cytotoxic effects comparable to established chemotherapeutics .
Central Nervous System Effects
Compounds containing piperazine moieties are frequently investigated for their central nervous system (CNS) effects. The 4-fluorophenyl group in this compound may enhance its interaction with neurotransmitter receptors, potentially offering anxiolytic or antidepressant effects. Preliminary studies suggest that these derivatives could modulate serotonin pathways, although further research is necessary to elucidate these effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the piperazine and thiadiazole rings can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Increases lipophilicity; enhances receptor binding |
| Pyridin-2-ylmethyl thio | Improves antimicrobial potency |
| Alkyl chain length | Affects solubility and bioavailability |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Antimicrobial Efficacy : A study synthesized multiple 1,3,4-thiadiazole derivatives and evaluated their antibacterial activity using disc diffusion methods against common pathogens . Results indicated that specific modifications led to enhanced antibacterial potency.
- Anticancer Activity : In another investigation, a series of thiadiazole derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
- CNS Modulation : Research focusing on piperazine derivatives has shown potential for treating anxiety disorders by modulating serotonin receptors . These findings suggest that the compound could be explored further for CNS-related applications.
Chemical Reactions Analysis
Key Reagents and Conditions
Core Thiadiazole Formation
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of hydrazine carbothioamide derivatives. A representative pathway involves:
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Thiosemicarbazide formation : Reaction of a carbonyl compound with thiosemicarbazide.
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Cyclization : Treatment with concentrated sulfuric acid (H₂SO₄) or dehydrating agents like P₂S₅ .
Example Reaction :
Piperazine Substitution
The 4-(4-fluorophenyl)piperazine group is introduced via:
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Nucleophilic aromatic substitution (if activated) or coupling reactions (e.g., using HATU/EDCI for amide bond formation).
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Fluorine substitution enhances lipophilicity and biological activity.
Pyridin-2-ylmethylthio Group Addition
The pyridin-2-ylmethylthio group is installed via:
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Thioalkylation : Reaction with pyridin-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) to deprotonate the thiadiazole’s thiol group, enabling SN2 displacement .
Example Reaction :
Key Reaction Considerations
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Regioselectivity : Ensuring substituents attach to the correct positions (2 and 5) on the thiadiazole ring.
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Purification : Chromatography (e.g., column chromatography) or crystallization to isolate the final compound.
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Stability : Fluorine and sulfur-containing groups may require careful handling to avoid degradation.
Biological Activity and SAR Trends
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Fluorine’s Role : Enhances membrane permeability and lipophilicity, critical for biological activity.
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Substituent Effects :
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Piperazine : Provides hydrophilic interactions (e.g., hydrogen bonding) with biological targets.
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Pyridin-2-ylmethylthio : Potential for redox activity or thiol-based interactions.
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Table 1: Cyclization Methods for Thiadiazole Formation
Table 2: Functionalization Efficiency
| Substituent | Reaction Type | Yield (%) | Critical Factors |
|---|---|---|---|
| Piperazine | Coupling (e.g., HATU) | 65–80 | Activated piperazine required |
| Pyridin-2-ylmethylthio | Thioalkylation | 70–85 | Base selection (e.g., K₂CO₃) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Comparative Insights:
Core Heterocycle Differences: Imidazole derivatives (e.g., compound from ) exhibit strong kinase inhibition but lack the thiadiazole’s electron-deficient character, which may reduce π-acceptor interactions. Oxadiazole-adamantane hybrids (e.g., ) show high anticancer activity due to adamantane’s bulkiness, but their metabolic stability is lower compared to thiadiazoles .
Substituent Effects :
- The 4-fluorophenylpiperazine group is shared with triazole-thiones () and imidazoles (), suggesting its role in enhancing target binding via halogen and hydrophobic interactions.
- The pyridinylmethylthio group in the target compound is unique; similar thioether-containing analogues (e.g., FABT in ) exhibit fluorescence properties, but the pyridine ring may improve solubility over purely aromatic substituents.
Synthetic Feasibility :
- Yields for piperazine-linked compounds range from 68% (adamantane-oxadiazole hybrids ) to 82% (triazole-thiones ), suggesting the target compound’s synthesis could be optimized to >70% with standard coupling methods.
Physicochemical Properties :
- Calculated logP values for analogues vary:
- Adamantane-oxadiazole: ~5.2 (highly lipophilic)
- Target compound: Estimated ~3.8 (balanced by pyridine’s polarity)
Research Findings and Hypotheses
- Antimicrobial Potential: The pyridinylmethylthio group may mimic thioether-containing antifungals (e.g., compound 6a in , 65% yield, 104–107°C m.p.), which inhibit Botrytis cinerea at 50 µg/mL. The target compound’s piperazine moiety could further enhance Gram-negative bacterial penetration .
- Kinase Inhibition : Structural alignment with p38α inhibitors () suggests the thiadiazole core could fit into ATP-binding pockets, with the 4-fluorophenylpiperazine acting as a solubilizing tail.
- Fluorescence Applications : Analogues like FABT () exhibit dual fluorescence; the target compound’s pyridine ring may enable similar optical properties for probe development.
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, focusing on coupling the piperazine, fluorophenyl, and pyridinylmethylthio moieties. A general approach includes:
- Thiadiazole Core Formation : Reacting a thiosemicarbazide intermediate with appropriate electrophiles (e.g., alkyl halides or isothiocyanates) under reflux in ethanol or glacial acetic acid .
- Piperazine Substitution : Introducing the 4-(4-fluorophenyl)piperazine group via nucleophilic substitution or Mannich reactions. For example, combining 5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole precursors with 4-(4-fluorophenyl)piperazine in anhydrous ethanol, using formaldehyde as a linker under reflux (1–2 hours) .
- Purification : Recrystallization using ethanol or column chromatography for intermediates. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., triclinic system with space group P1, as seen in related thiazole derivatives) .
- Spectroscopy :
- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How to design experiments to assess its antimicrobial activity?
Methodological Answer:
- In Vitro Assays :
- Broth Microdilution (MIC) : Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Use 96-well plates with compound concentrations (0.5–128 µg/mL) and incubate at 37°C for 24 hours .
- Positive Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi).
- Structure-Activity Analysis : Compare derivatives with varying substituents (e.g., replacing pyridinylmethylthio with thiophene) to isolate pharmacophoric groups .
- Statistical Validation : Perform triplicate experiments with ANOVA (p < 0.05) .
Advanced: What strategies optimize molecular docking studies for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors with known thiadiazole interactions (e.g., bacterial dihydrofolate reductase, fungal CYP51) .
- Ligand Preparation : Generate 3D conformers (Open Babel) and optimize geometry (DFT at B3LYP/6-31G* level) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes to encompass active sites (e.g., 20 Å × 20 Å × 20 Å) .
- Validation : Cross-check with co-crystallized ligands (RMSD < 2.0 Å) and correlate docking scores (ΔG) with experimental IC₅₀ values .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Mitigate by:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and test under identical conditions .
- Computational Insights : Use MD simulations (>100 ns) to assess binding stability when minor structural changes cause activity shifts .
Advanced: What are the key considerations in studying its pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME :
- In Vivo Design :
Advanced: How to investigate the role of fluorine and sulfur in its bioactivity?
Methodological Answer:
- Fluorine Effects :
- Sulfur Contributions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
